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Compound Name:
Ac-AAVALLPAVLLALLAP-LEHD-

CHO

Cat. No.: B12383857 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the caspase inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO with

other widely used caspase inhibitors. This document synthesizes available experimental data

to highlight differences in potency and selectivity, offering a resource for selecting the

appropriate tool for apoptosis research.

Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or

programmed cell death. Their activation triggers a cascade of signaling events leading to

cellular disassembly. Consequently, the inhibition of caspases is a critical technique for

studying and potentially controlling apoptotic processes in various research and therapeutic

contexts. A multitude of synthetic caspase inhibitors have been developed, each with distinct

specificities and potencies. This guide focuses on the characteristics of Ac-
AAVALLPAVLLALLAP-LEHD-CHO, a peptide inhibitor designed to target specific caspases,

and compares its performance with established inhibitors such as Z-VAD-FMK, Ac-DEVD-CHO,

and Q-VD-OPh.

Mechanism of Action: A General Overview
Peptide-based caspase inhibitors typically function by mimicking the natural substrate of the

caspase enzyme. The peptide sequence directs the inhibitor to the active site of a specific

caspase, where a reactive functional group, in this case, a C-terminal aldehyde (CHO), forms a
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reversible covalent bond with the catalytic cysteine residue. This interaction blocks the

enzyme's ability to cleave its downstream targets, thereby halting the apoptotic cascade. The

long peptide chain attached to the LEHD motif in Ac-AAVALLPAVLLALLAP-LEHD-CHO is

likely a cell-penetrating peptide (CPP) to facilitate its entry into cells.

General Mechanism of Peptide-Aldehyde Caspase Inhibition
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Caption: General mechanism of competitive inhibition of caspases by peptide-aldehyde

inhibitors.

Performance Comparison of Caspase Inhibitors
The efficacy of a caspase inhibitor is determined by its potency (the concentration required for

inhibition, often measured as IC50 or Ki) and its selectivity (its ability to inhibit a specific

caspase over others). The following table summarizes the available data for Ac-
AAVALLPAVLLALLAP-LEHD-CHO and other commonly used caspase inhibitors.
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Inhibitor Target Caspases IC50/Ki Values Selectivity Profile

Ac-

AAVALLPAVLLALLAP

-LEHD-CHO

Caspase-4, -5, -9[1]
Specific IC50 values

not widely published.

Reported to be an

inhibitor of caspases-

4, -5, and -9. The long

peptide chain

suggests it is a cell-

permeable version of

Ac-LEHD-CHO.

Z-VAD-FMK Pan-caspase

Caspase-1: ~3.07 µM,

Caspase-6: ~6.78 µM,

Caspase-7: ~4.11 µM,

Caspase-8: ~5.42 µM,

Caspase-9: ~10.66

µM, Caspase-10:

~9.52 µM[2]

Broad-spectrum (pan-

caspase) inhibitor.

Irreversibly binds to

the catalytic site of

caspases.[3]

Ac-DEVD-CHO Caspase-3, -7

Caspase-3: Ki = 0.23

nM, Caspase-7: Ki =

1.6 nM, also inhibits

other caspases at

higher concentrations.

[4][5]

Potent inhibitor of

caspase-3 and -7.[4]

Q-VD-OPh Pan-caspase

IC50 range of 25-400

nM for caspases-1, -3,

-8, and -9.[3]

A potent, broad-

spectrum, and non-

toxic pan-caspase

inhibitor.[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of

inhibitor potency. Lower values indicate higher potency. The data presented is compiled from

various sources and may have been generated using different experimental conditions.

Experimental Protocols
To ensure objective and reproducible comparisons of caspase inhibitors, standardized

experimental protocols are essential. Below are detailed methodologies for key experiments.
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In Vitro Caspase Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase

substrate by a purified recombinant caspase.

Workflow:
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Caption: A typical workflow for determining the in vitro efficacy of a caspase inhibitor.

Detailed Protocol:

Reagent Preparation:

Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 2 mM EDTA,

0.2% CHAPS).

Reconstitute the fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9) in

DMSO to a stock concentration of 10 mM.

Reconstitute the purified active recombinant caspase in an appropriate buffer.

Prepare a serial dilution of the test inhibitor (e.g., Ac-AAVALLPAVLLALLAP-LEHD-CHO)

in the 1X reaction buffer.

Assay Procedure:

In a 96-well microplate, add 50 µL of 2X reaction buffer to each well.

Add 10 µL of the diluted inhibitor to the appropriate wells. For control wells, add 10 µL of

1X reaction buffer.
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Add 10 µL of the active caspase enzyme to each well.

Incubate the plate at 37°C for 15-30 minutes.

Add 30 µL of the fluorogenic substrate to each well.

Incubate the plate at 37°C, protected from light, for 1-2 hours.

Measure the fluorescence using a microplate reader with the appropriate excitation and

emission wavelengths for the fluorophore (e.g., for AFC, excitation at ~400 nm and

emission at ~505 nm).

Data Analysis:

Subtract the background fluorescence (wells without enzyme).

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(no inhibitor).

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50

value using non-linear regression analysis.

Cell-Based Apoptosis Assay (Annexin V/Propidium
Iodide Staining)
This assay determines the ability of a caspase inhibitor to prevent apoptosis in cultured cells.

Workflow:
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Workflow for Cell-Based Apoptosis Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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